prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate
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Overview
Description
Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate: is a chemical compound that belongs to the class of oxathiolane derivatives This compound is characterized by its unique structure, which includes an oxathiolane ring, an ethoxy group, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is formed through a cyclization reaction involving a thiol and an epoxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction. This step involves the reaction of the oxathiolane intermediate with an ethylating agent such as ethyl iodide or ethyl bromide.
Addition of the Prop-2-enyl Group: The prop-2-enyl group is added through an alkylation reaction. This step involves the reaction of the ethoxy-substituted oxathiolane with an allylating agent such as allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: This compound can also undergo reduction reactions, resulting in the formation of thiols or thioethers. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides, acyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can yield the corresponding thiol.
Scientific Research Applications
Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other oxathiolane derivatives such as prop-2-enyl (2S,5R)-5-methoxy-1,3-oxathiolane-2-carboxylate and prop-2-enyl (2S,5R)-5-butoxy-1,3-oxathiolane-2-carboxylate.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
prop-2-enyl (2S,5R)-5-ethoxy-1,3-oxathiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-3-5-12-8(10)9-13-7(6-14-9)11-4-2/h3,7,9H,1,4-6H2,2H3/t7-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKVSXJYWYMDX-APPZFPTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CSC(O1)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CS[C@H](O1)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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